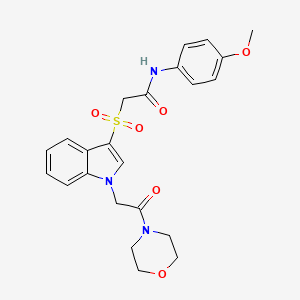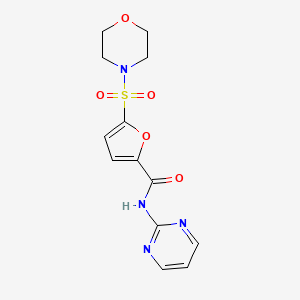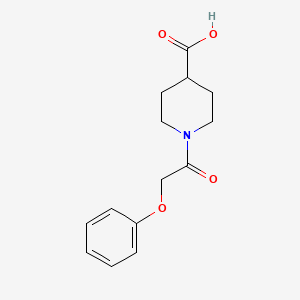![molecular formula C23H24N4O3 B2606241 1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900293-72-3](/img/structure/B2606241.png)
1-benzyl-N-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It contains a total of 45 atoms; 21 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C24H25N5O3 . The InChI code for this compound is 1S/C15H15N3O4/c1-22-8-4-7-17-11 (15 (20)21)9-10-13 (17)16-12-5-2-3-6-18 (12)14 (10)19/h2-3,5-6,9H,4,7-8H2,1H3, (H,20,21) .Scientific Research Applications
Synthesis and Biological Activity Studies
Research Focus
Synthesis of novel compounds derived from specific chemical scaffolds, such as benzodifuranyl, thiazolopyrimidines, and oxadiazepines, exploring their potential as anti-inflammatory and analgesic agents. These studies involve complex chemical syntheses followed by biological activity assays to evaluate the therapeutic potential of the newly synthesized compounds.
- Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Conducted research on novel benzodifuranyl and related compounds, demonstrating their potential as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Molecules).
Chemical Structure Modification for Enhanced Biological Activity
Research Focus
Modifying chemical structures of known compounds to optimize their biological properties. This approach is crucial in the development of more effective drugs with fewer side effects, highlighting the iterative process of drug design based on structure-activity relationship (SAR) studies.
- Ukrainets, I., Gorokhova, O., Sydorenko, L. V., & Taran, S. (2015). Explored the modification of pyridine moiety in specific molecules for improved analgesic properties, underscoring the importance of chemical structure in determining biological activity (No publication journal listed).
properties
IUPAC Name |
6-benzyl-N-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-8-6-12-26-20(16)25-21-18(23(26)29)14-19(22(28)24-11-7-13-30-2)27(21)15-17-9-4-3-5-10-17/h3-6,8-10,12,14H,7,11,13,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPLDGVNWAXRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2606158.png)


![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2606162.png)

methyl]phenyl acetate](/img/structure/B2606164.png)
![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)


![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)prop-2-enamide](/img/structure/B2606176.png)

![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)